(Z)-ethyl 2-(5-benzyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate
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Description
(Z)-ethyl 2-(5-benzyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C21H17FN2O3S and its molecular weight is 396.44. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Reactivity
- Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate exists as a mixture of tautomers and decomposes to (1,2-benz-isothiazol-3-yl)acetonitrile under certain conditions. This study helps in understanding the chemical behavior and potential uses of similar thiazolidinone derivatives (Carrington et al., 1972).
2. Antimicrobial and Anticancer Properties
- Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives : Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates reacted with substituted benzaldehydes to form 5-arylmethylidene derivatives, offering potential for the development of new antimicrobial agents (Tverdokhlebov et al., 2005).
- Anticancer Activity of Benzimidazole Derivatives : 2-Substituted benzimidazoles, including thiazolidinone derivatives, exhibited promising anticancer activity against various human cancer cell lines (Refaat, 2010).
3. Chemical Sensors and Photophysical Properties
- Fluorimetric Sensor for Metal Ions : A chemosensor based on benzothiazole derivatives, including thiazolidinone, demonstrated selective sensing abilities for Cu2+ and Hg2+ in semi-aqueous media, showcasing the potential of thiazolidinone derivatives in chemical sensing applications (Wagh et al., 2015).
Properties
IUPAC Name |
ethyl (2Z)-2-[5-benzyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S/c1-2-27-21(26)17(13-23)20-24(16-10-8-15(22)9-11-16)19(25)18(28-20)12-14-6-4-3-5-7-14/h3-11,18H,2,12H2,1H3/b20-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUBBHOTCIHAFI-JZJYNLBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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